

Crystal Structure of (Phenylsulfonimidoyl)benzene Derivatives: A Technical Guide

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Compound of Interest

Compound Name: (Phenylsulfonimidoyl)benzene

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This technical guide provides an in-depth analysis of the crystal structure of compounds related to **(Phenylsulfonimidoyl)benzene** derivatives. Due to the limited availability of comprehensive crystallographic data for **(phenylsulfonimidoyl)benzene** derivatives in publicly accessible literature, this guide utilizes data from the closely related and structurally similar benzenesulfonamide derivatives to illustrate the core principles of their solid-state structures. The presented data and protocols are essential for understanding the three-dimensional arrangement of these molecules, which is critical for structure-based drug design and development.

Crystallographic Data of Benzenesulfonamide Derivatives

The following tables summarize key crystallographic parameters for a selection of benzenesulfonamide derivatives, providing a comparative overview of their solid-state conformations. This data is crucial for understanding how substituent changes affect the molecular geometry and crystal packing.

Unit Cell Parameters

Compound Name	Che mic al For mul a	Crys tal Syst em	Spa ce Gro up	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Volu me (Å³)	Z
S,S-Diphenylsulfimine Monohydrate ¹	C ₁₂ H ₁₃ NO ₂ S	Ortho	P b c	5.14	20.1	21.4	90.0	90.0	90.0	2218	8
N-Phenyl-N-(prop-2-en-1-yl)benzenesulfonamide	C ₁₅ H ₁₅ NO ₂ S ₂	Monoclinic	P2 ₁ /c	11.6	5.70	21.9		103.		1415	
				302	41	408	90	535	90	.12	4
				(8)	(4)	(14)		(4)		(17)	
4-Methyl-N-[[S]-1-phenylethyl]benzenesulfonamide	C ₁₅ H ₁₇ NO ₂ S ₂	Monoclinic	P2 ₁	8.15	10.1	8.92	90	105.	90	711.	2
				88	498	42		545		98	
				(4)	(4)	(5)		(4)		(6)	

ona
mide

N-

allyl-

N-

benz

yl-4-	C ₁₇ H	Orth	Pna2	18.6	10.5	8.10					
meth	¹⁹ NO	orho		919	612	65	90	90	90	1600	
ylbe	² S	mbic	¹	(18)	(10)	(8)				.3 (3)	4

nzen

esulf

ona

mide

¹ Data for S,S-Diphenylsulfilimine Monohydrate, a (**Phenylsulfonimidoyl**)benzene derivative.

[\[1\]](#)

Selected Bond Lengths (Å)

Compound Name	S=O (avg.)	S-N	S-C
N-allyl-N-benzyl-4-methylbenzenesulfonamide	1.4316	1.636 (2)	1.763 (2)
4-Methyl-N-propylbenzenesulfonamide	1.4345	1.620 (25)	1.766 (3)
N-Phenyl-N-(prop-2-en-1-yl)benzenesulfonamide	1.435 (25)	1.649 (3)	1.765 (3)

Selected Bond Angles (°)

Compound Name	O-S-O	N-S-C	C-S-C
N-allyl-N-benzyl-4-methylbenzenesulfonamide	119.5 (1)	107.46 (10)	-
4-Methyl-N-propylbenzenesulfonamide	118.88 (13)	107.57 (13)	-
N-Phenyl-N-(prop-2-en-1-yl)benzenesulfonamide	120.2 (2)	106.3 (2)	-
S,S-Diphenylsulfilimine Monohydrate ¹	-	-	105.3 (2)

¹ Note: S,S-Diphenylsulfilimine does not have S=O bonds.

Selected Torsion Angles (°)

Compound Name	C-S-N-C
N-allyl-N-benzyl-4-methylbenzenesulfonamide	84.2 (2)
4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide	79.06 (13)
N-Phenyl-N-(prop-2-en-1-yl)benzenesulfonamide	86.2 (3)
N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide	-79.0 (2)

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis and single-crystal X-ray diffraction analysis of the presented class of compounds.

Synthesis of N-Benzyl-4-methylbenzenesulfonamides

A common synthetic route involves a two-step process.^[2] Initially, 4-methylbenzenesulfonyl chloride is treated with a primary amine to yield the corresponding 4-methylbenzenesulfonamide. The subsequent step involves the benzylation of the sulfonamide to afford the N-benzyl-4-methylbenzenesulfonamide derivative.^[2]

A representative procedure is as follows:

- **Sulfonamide Formation:** A primary amine is dissolved in a suitable solvent, such as toluene, under an inert atmosphere (e.g., nitrogen) at room temperature.
- p-Toluenesulfonyl chloride is added to the solution.
- A non-nucleophilic base, such as diisopropylethylamine, is introduced to the reaction mixture.
- The reaction is stirred for several hours and monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is washed with water, and the organic layer is dried over an anhydrous salt like magnesium sulfate.
- The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
- **Benzylation:** The purified sulfonamide is then subjected to a benzylation reaction, typically involving a benzyl halide and a base in a suitable solvent, to yield the final N-benzyl derivative.

Single-Crystal X-ray Diffraction

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

The general workflow for data collection and structure refinement is as follows:

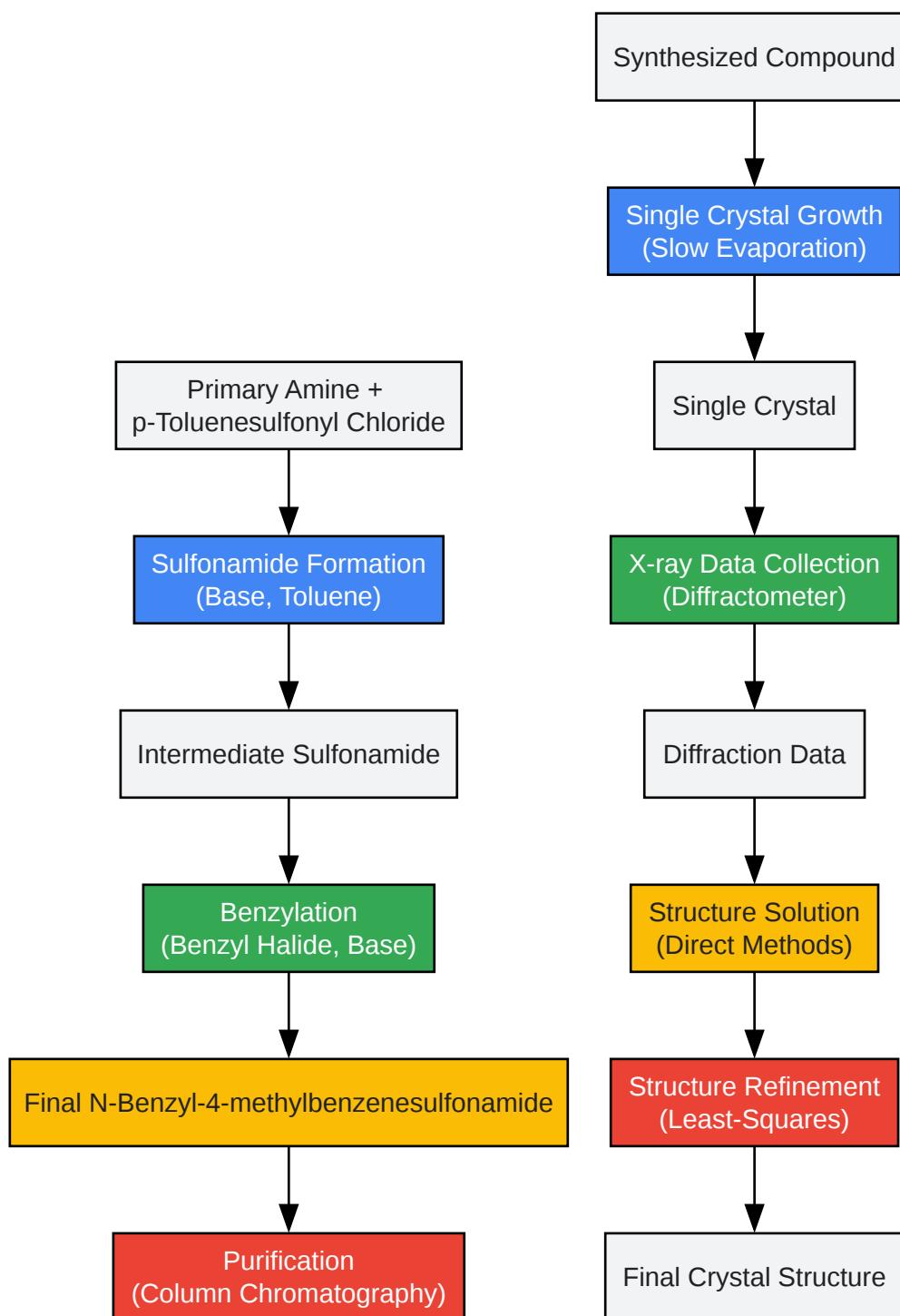
- **Crystal Mounting:** A suitable single crystal is selected and mounted on a goniometer head.

- Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data is collected, often at a low temperature (e.g., 173-296 K) to minimize thermal vibrations.[2]
- Data Reduction: The collected diffraction data is processed to yield a set of unique reflections with their intensities and standard uncertainties.
- Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in a difference Fourier map and refined freely or placed in calculated positions and refined using a riding model.[3]

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of **(Phenylsulfonimidoyl)benzene** derivatives.

Synthesis Workflow



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